molecular formula C18H25N5O7 B14248206 L-Asparaginyl-L-glutaminyl-L-tyrosine CAS No. 268740-54-1

L-Asparaginyl-L-glutaminyl-L-tyrosine

Cat. No.: B14248206
CAS No.: 268740-54-1
M. Wt: 423.4 g/mol
InChI Key: KWQPAXYXVMHJJR-AVGNSLFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Asparaginyl-L-glutaminyl-L-tyrosine is a tripeptide composed of three amino acids: L-asparagine (Asp), L-glutamine (Gln), and L-tyrosine (Tyr), linked in sequence via peptide bonds. Its molecular formula is C₁₈H₂₅N₅O₈, derived from the combination of Asp (C₄H₈N₂O₃), Gln (C₅H₁₀N₂O₃), and Tyr (C₉H₁₁NO₃), with the elimination of two water molecules during peptide bond formation. This tripeptide features functional groups such as amine (-NH₂), carboxyl (-COOH), amide (-CONH₂), and phenolic hydroxyl (-OH) from Tyr, which contribute to its biochemical interactions and solubility properties.

Properties

CAS No.

268740-54-1

Molecular Formula

C18H25N5O7

Molecular Weight

423.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C18H25N5O7/c19-11(8-15(21)26)16(27)22-12(5-6-14(20)25)17(28)23-13(18(29)30)7-9-1-3-10(24)4-2-9/h1-4,11-13,24H,5-8,19H2,(H2,20,25)(H2,21,26)(H,22,27)(H,23,28)(H,29,30)/t11-,12-,13-/m0/s1

InChI Key

KWQPAXYXVMHJJR-AVGNSLFASA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparaginyl-L-glutaminyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: The first amino acid, L-asparagine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-glutamine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

    Repetition: The deprotection and coupling steps are repeated for L-tyrosine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter, genes encoding the peptide sequence can be inserted into microorganisms, which then express the peptide. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Asparaginyl-L-glutaminyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracetic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents, such as N-hydroxysuccinimide (NHS) esters, can be used for amino acid substitution.

Major Products Formed

    Oxidation: Dityrosine and other oxidative derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Asparaginyl-L-glutaminyl-L-tyrosine has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme kinetics.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.

    Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Asparaginyl-L-glutaminyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The peptide can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Table 1: Key Properties of L-Asparaginyl-L-Glutaminyl-L-Tyrosine and Related Peptides

Compound Name CAS Number Molecular Formula Key Structural Features Known Properties/Applications
This compound Not Reported C₁₈H₂₅N₅O₈ Asp-Gln-Tyr sequence; phenolic -OH group Hypothesized antioxidant/protein interactions
L-Tyrosyl-L-Glutaminyl-L-Prolyl-L-Asn-Glycyl 869370-13-8 C₂₅H₃₈N₆O₁₁ Tyr-Gln-Pro-Asn-Gly chain; proline-induced rigidity Unclear; potential conformational studies
L-Leucyl-L-Tyrosyl-L-Gln-L-Seryl-L-Asn 501690-77-3 C₂₇H₄₁N₇O₁₀ Leu-Tyr-Gln-Ser-Asn; branched hydrophobic residues Possible enzymatic or receptor binding
L-Methionyl-L-Tyrosyl-D-Ala-Gly-Phe (salt) 100929-62-2 C₂₆H₃₈N₆O₈S Methionine-Tyr-D-Ala-Gly-Phe; D-amino acid inclusion Modified opioid peptide analogs

Key Observations:

Sequence Variability: Unlike this compound, many related peptides incorporate additional residues (e.g., Pro, Ser, Leu) or non-standard amino acids (e.g., D-Ala in 100929-62-2), altering their conformational stability and biological targets .

Functional Groups: The phenolic -OH group in Tyr is conserved across Tyr-containing peptides, suggesting shared antioxidant or phosphorylation capabilities. However, the absence of Pro in the target tripeptide may reduce structural rigidity compared to 869370-13-8 .

Hydrophobicity : Peptides with hydrophobic residues like Leu or Met (e.g., 501690-77-3, 100929-62-2) exhibit increased membrane permeability, whereas the target tripeptide’s hydrophilic Asp and Gln may favor aqueous interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.